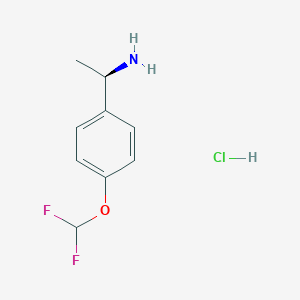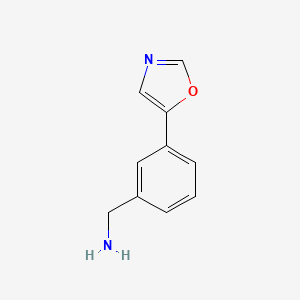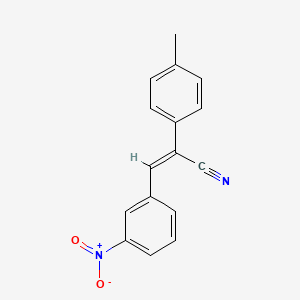
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile
Descripción general
Descripción
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile, also known as HOPA or HOPN, is a chemical compound with potential applications in scientific research. It belongs to the family of acrylonitrile derivatives and is known for its unique properties that make it suitable for various research purposes.
Mecanismo De Acción
The mechanism of action of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is not fully understood. However, it has been proposed that 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile may interfere with the replication of viral RNA.
Biochemical and Physiological Effects:
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor. Moreover, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is also stable under normal laboratory conditions and can be stored for extended periods. However, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for experimentation. Moreover, the mechanism of action of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile is not fully understood, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile. One potential direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent derivatives. Moreover, the use of 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile as a tool compound for studying the activity of certain enzymes and pathways could also be explored. Overall, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has great potential for scientific research and could lead to the development of new drugs and therapies in the future.
Aplicaciones Científicas De Investigación
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
(Z)-2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-5-7-14(8-6-12)15(11-17)9-13-3-2-4-16(10-13)18(19)20/h2-10H,1H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJARSYRNWSUPJ-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile | |
CAS RN |
86710-08-9 | |
| Record name | 3-(3-(Hydroxy(oxido)amino)phenyl)-2-(4-methylphenyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC201980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-(HYDROXY(OXIDO)AMINO)PHENYL)-2-(4-METHYLPHENYL)ACRYLONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS95V26VB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(Diethylamino)propyl][(4-methoxyphenyl)methyl]methylamine](/img/structure/B1660909.png)

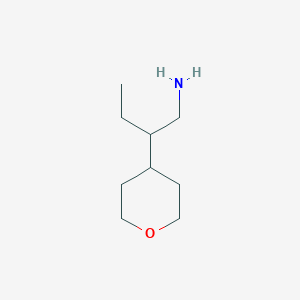


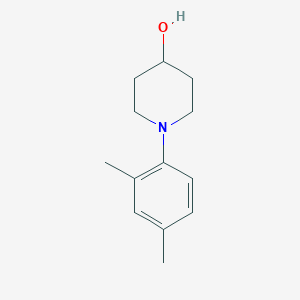
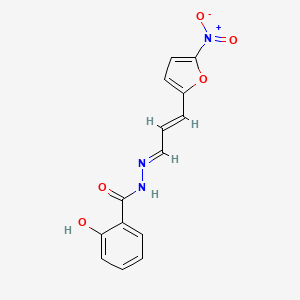
![Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate](/img/structure/B1660918.png)
